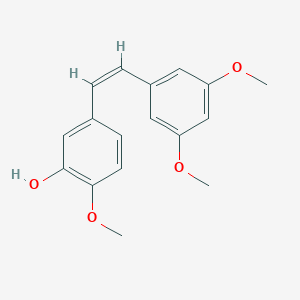

cis-3,4',5-Trimethoxy-3'-hydroxystilbene

Overview

Description

cis-3,4’,5-Trimethoxy-3’-hydroxystilbene: is a stilbene derivative known for its multiple biological activities. It is particularly noted for its ability to induce apoptosis through the mitochondrial release of cytochrome c and suppress tubulin polymerization . This compound has shown potential in leukemic research due to its unique properties .

Mechanism of Action

Target of Action

The primary targets of cis-3,4’,5-Trimethoxy-3’-hydroxystilbene are cytochrome c and tubulin . Cytochrome c plays a crucial role in the electron transport chain within mitochondria, and tubulin is a key protein in the formation of microtubules, which are essential for cell structure and division .

Mode of Action

cis-3,4’,5-Trimethoxy-3’-hydroxystilbene induces the release of cytochrome c to the cytoplasm . This release is associated with the induction of apoptosis, a form of programmed cell death . Additionally, this compound suppresses the polymerization of tubulin , disrupting the formation of microtubules and further promoting apoptosis .

Biochemical Pathways

The compound’s action affects the apoptosis pathway and the microtubule/tubulin pathway . The release of cytochrome c into the cytoplasm triggers a cascade of events leading to apoptosis . The suppression of tubulin polymerization disrupts microtubule formation, which can halt cell division and also lead to apoptosis .

Result of Action

The primary result of cis-3,4’,5-Trimethoxy-3’-hydroxystilbene’s action is the induction of apoptosis . By releasing cytochrome c into the cytoplasm and suppressing tubulin polymerization, the compound promotes programmed cell death . This makes it a potential candidate for research in cell death and survival.

Biochemical Analysis

Biochemical Properties

cis-3,4’,5-Trimethoxy-3’-hydroxystilbene has been shown to interact with several key biomolecules. It induces the release of cytochrome c into the cytoplasm . This interaction is associated with the induction of apoptosis, a form of programmed cell death . Additionally, it suppresses the polymerization of tubulin , a protein that is crucial for maintaining cell structure and function.

Cellular Effects

In cellular studies, cis-3,4’,5-Trimethoxy-3’-hydroxystilbene has been found to have dose-dependent effects on HL60 cells . It eliminates the colony-forming ability of these cells at concentrations ranging from 10-500 nM . It does not affect bone marrow progenitor cells .

Molecular Mechanism

The molecular mechanism of action of cis-3,4’,5-Trimethoxy-3’-hydroxystilbene involves the induction of apoptosis through the mitochondrial release of cytochrome c . This process is associated with the suppression of tubulin polymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,4’,5-Trimethoxy-3’-hydroxystilbene typically involves the reaction of appropriate stilbene precursors under specific conditions. One common method includes the use of methoxy-substituted benzaldehyde and hydroxystilbene derivatives, followed by a series of reactions including methylation and hydroxylation .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods but scaled up for industrial applications. This involves optimizing reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: cis-3,4’,5-Trimethoxy-3’-hydroxystilbene undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Conditions often involve the use of Lewis acids like aluminum chloride or iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various alcohols and hydrocarbons .

Scientific Research Applications

cis-3,4’,5-Trimethoxy-3’-hydroxystilbene has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying stilbene derivatives and their reactions.

Biology: The compound is utilized in research on cell apoptosis and microtubule dynamics.

Medicine: Its potential in leukemic research is significant due to its ability to induce apoptosis in leukemic cells.

Industry: While its industrial applications are less documented, it is likely used in the development of pharmaceuticals and other biologically active compounds

Comparison with Similar Compounds

Resveratrol: Another stilbene derivative known for its antioxidant properties.

Pterostilbene: Similar to resveratrol but with better bioavailability.

Combretastatin: A stilbene derivative with potent anti-cancer properties.

Uniqueness: cis-3,4’,5-Trimethoxy-3’-hydroxystilbene is unique due to its specific ability to induce apoptosis through cytochrome c release and its suppression of tubulin polymerization. This makes it particularly valuable in leukemic research compared to other stilbene derivatives .

Biological Activity

Cis-3,4',5-Trimethoxy-3'-hydroxystilbene, also referred to as 11b in some studies, is a synthetic analog of resveratrol characterized by its unique structural features: three methoxy groups and a hydroxyl group. This compound has garnered attention for its potential therapeutic properties, particularly in cancer treatment. This article explores its biological activity, focusing on its anti-tumor effects, mechanisms of action, and potential applications in various therapeutic areas.

Structural Characteristics

The structural configuration of this compound distinguishes it from other stilbene derivatives. The presence of methoxy groups at positions 3, 4', and 5, along with a hydroxyl group at position 3', contributes to its unique biological profile compared to compounds like resveratrol, which contains hydroxyl groups instead of methoxy groups at similar positions.

Anti-Tumor Activity

Research indicates that this compound exhibits significant anti-tumor activity across various cancer cell lines. Notable findings include:

- Cell Proliferation Inhibition : In studies involving human pancreatic (PANC-1) and breast (MDA-MB-231) cancer cell lines, treatment with this compound resulted in reduced cell proliferation and induced cell cycle arrest at the G2/M phase. This was accompanied by an increase in mitotic checkpoint proteins such as Cyclin B and Aurora B .

- Mechanism of Action : The compound inhibits microtubule polymerization, which is crucial for mitosis. This action is similar to that of established chemotherapeutic agents like taxanes . The inhibition of microtubule dynamics disrupts normal mitotic processes, leading to apoptosis in cancer cells.

Cytotoxicity Studies

Table 1 summarizes the cytotoxicity of this compound compared to other stilbene derivatives:

Mechanistic Insights

The mechanism underlying the anti-cancer effects of this compound involves several key pathways:

- Cell Cycle Regulation : The compound increases levels of proteins involved in the G2/M transition, such as Cyclin B and phosphorylated histone H3. This indicates that it may effectively halt the cell cycle at critical checkpoints .

- Apoptosis Induction : Studies have demonstrated that this compound promotes apoptosis in cancer cells through the activation of pro-apoptotic pathways .

Therapeutic Applications

Given its biological activity and mechanisms of action, this compound shows promise for various therapeutic applications:

- Cancer Therapy : Its ability to inhibit tumor growth and induce apoptosis positions it as a potential candidate for developing new anti-cancer drugs targeting microtubule dynamics .

- Neuroprotection and Inflammation : Beyond oncology, there are indications that this compound may have applications in neuroprotection and reducing inflammation due to its structural properties.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Mouse Xenograft Models : In combination with VEGF inhibitors like bevacizumab, this compound demonstrated enhanced therapeutic efficacy against established tumors in mouse models.

- Leukemia Treatment : Animal studies have shown that this stilbene derivative can induce significant leukemic cell death without affecting normal bone marrow progenitor cells .

Properties

IUPAC Name |

5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-19-14-8-13(9-15(11-14)20-2)5-4-12-6-7-17(21-3)16(18)10-12/h4-11,18H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIWTPQGJCCTPA-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\C2=CC(=CC(=C2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80435775 | |

| Record name | 5-[(1Z)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]-2-METHOXY-PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586410-08-4 | |

| Record name | 5-[(1Z)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]-2-METHOXY-PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80435775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cis-3,4',5-Trimethoxy-3'-hydroxystilbene interact with its target and what are the downstream effects?

A1: This stilbene derivative exerts its anti-leukemic effects by binding to the colchicine-binding site of tubulin. [] This interaction disrupts microtubule polymerization, a critical process for cell division. [] As a consequence, leukemic cells are arrested in the G2/M phase of the cell cycle, ultimately leading to cell death. []

Q2: Is there evidence that this compound selectively targets leukemic cells?

A2: Research suggests that this compound exhibits some selectivity towards leukemic cells. Studies have shown that this compound induces cell death in leukemic cell lines at nanomolar concentrations, while having minimal impact on normal bone marrow progenitor cells. [] This finding highlights its potential as a targeted therapeutic option with reduced systemic toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.